Journal Name:Progress in Reaction Kinetics and Mechanism
Journal ISSN:1468-6783
IF:0.642
Journal Website:http://www.sciencereviews2000.co.uk/view/journal/progress-in-reaction-kinetics-and-mechanism
Year of Origin:0
Publisher:Science Reviews Ltd
Number of Articles Per Year:28
Publishing Cycle:Quarterly
OA or Not:Not
Boron nitride-enabled printing of a highly sensitive and flexible iontronic pressure sensing system for spatial mapping
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-05-26 , DOI: 10.1038/s41378-023-00543-x
Recently, flexible iontronic pressure sensors (FIPSs) with higher sensitivities and wider sensing ranges than conventional capacitive sensors have been widely investigated. Due to the difficulty of fabricating the nanostructures that are commonly used on electrodes and ionic layers by screen printing techniques, strategies for fabricating such devices using these techniques to drive their mass production have rarely been reported. Herein, for the first time, we employed a 2-dimensional (2D) hexagonal boron nitride (h-BN) as both an additive and an ionic liquid reservoir in an ionic film, making the sensor printable and significantly improving its sensitivity and sensing range through screen printing. The engineered sensor exhibited high sensitivity (Smin> 261.4 kPa−1) and a broad sensing range (0.05–450 kPa), and it was capable of stable operation at a high pressure (400 kPa) for more than 5000 cycles. In addition, the integrated sensor array system allowed accurate monitoring of wrist pressure and showed great potential for health care systems. We believe that using h-BN as an additive in an ionic material for screen-printed FIPS could greatly inspire research on 2D materials for similar systems and other types of sensors. Hexagonal boron nitride (h-BN) was employed for the first time to make iontronic pressure sensor arrays with high sensitivity and a broad sensing range by screen printing.
Detail
A mosquito mouthpart-like bionic neural probe
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-07-12 , DOI: 10.1038/s41378-023-00565-5
Advancements in microscale electrode technology have revolutionized the field of neuroscience and clinical applications by offering high temporal and spatial resolution of recording and stimulation. Flexible neural probes, with their mechanical compliance to brain tissue, have been shown to be superior to rigid devices in terms of stability and longevity in chronic recordings. Shuttle devices are commonly used to assist flexible probe implantation; however, the protective membrane of the brain still makes penetration difficult. Hidden damage to brain vessels during implantation is a significant risk. Inspired by the anatomy of the mosquito mouthparts, we present a biomimetic neuroprobe system that integrates high-sensitivity sensors with a high-fidelity multichannel flexible electrode array. This customizable system achieves distributed and minimally invasive implantation across brain regions. Most importantly, the system’s nonvisual monitoring capability provides an early warning detection for intracranial soft tissues, such as vessels, reducing the potential for injury during implantation. The neural probe system demonstrates exceptional sensitivity and adaptability to environmental stimuli, as well as outstanding performance in postoperative and chronic recordings. These findings suggest that our biomimetic neural-probe device offers promising potential for future applications in neuroscience and brain-machine interfaces. A mosquito mouthpart-like bionic neural probe consisting of a highly sensitive tactile sensor module, a flexible microelectrode array, and implanted modules that mimic the structure of mosquito mouthparts. The system enables distributed implantation of electrode arrays across multiple brain regions while making the implantation minimally invasive and avoiding additional dural removal. The tactile sensor array can monitor the implantation process to achieve early warning of vascular damage. The excellent postoperative short-term recording performance and long-term neural activity tracking ability demonstrate that the system is a promising tool in the field of brain-computer interfaces.
Detail
A nanonewton-scale biomimetic mechanosensor
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-07-11 , DOI: 10.1038/s41378-023-00560-w
Biomimetic mechanosensors have profound implications for various areas, including health care, prosthetics, human‒machine interfaces, and robotics. As one of the most important parameters, the sensitivity of mechanosensors is intrinsically determined by the detection resolution to mechanical force. In this manuscript, we expand the force detection resolution of current biomimetic mechanosensors from the micronewton to nanonewton scale. We develop a nanocrack-based electronic whisker-type mechanosensor that has a detection resolution of 72.2 nN. We achieve the perception of subtle mechanical stimuli, such as tiny objects and airflow, and the recognition of surface morphology down to a 30 nm height, which is the finest resolution ever reported in biomimetic mechanosensors. More importantly, we explore the use of this mechanosensor in wearable devices for sensing gravity field orientation with respect to the body, which has not been previously achieved by these types of sensors. We develop a wearable smart system for sensing the body’s posture and movements, which can be used for remote monitoring of falls in elderly people. In summary, the proposed device offers great advantages for not only improving sensing ability but also expanding functions and thus can be used in many fields not currently served by mechanosensors.
Detail
A tabletop X-ray tomography instrument for nanometer-scale imaging: reconstructions
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-04-14 , DOI: 10.1038/s41378-023-00510-6
We show three-dimensional reconstructions of a region of an integrated circuit from a 130 nm copper process. The reconstructions employ x-ray computed tomography, measured with a new and innovative high-magnification x-ray microscope. The instrument uses a focused electron beam to generate x-rays in a 100 nm spot and energy-resolving x-ray detectors that minimize backgrounds and hold promise for the identification of materials within the sample. The x-ray generation target, a layer of platinum, is fabricated on the circuit wafer itself. A region of interest is imaged from a limited range of angles and without physically removing the region from the larger circuit. The reconstruction is consistent with the circuit’s design file.
Detail
An ultrahigh sensitivity acoustic sensor system for weak signal detection based on an ultrahigh-Q CaF2 resonator
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-05-17 , DOI: 10.1038/s41378-023-00540-0
Acoustic sensors with ultrahigh sensitivity, broadband response, and high resolution are essential for high-precision nondestructive weak signal detection technology. In this paper, based on the size effect of an ultrahigh-quality (Q) calcium fluoride (CaF2) resonator, a weak acoustic signal is detected by the dispersive response regime in which an acoustic, elastic wave modulates the geometry and is converted to a resonance frequency shift. Through the structural design of the resonator, the sensitivity reaches 11.54 V/Pa at 10 kHz in the experiment. To our knowledge, the result is higher than that of other optical resonator acoustic sensors. We further detected a weak signal as low as 9.4 µPa/Hz1/2, which greatly improved the detection resolution. With a good directionality of 36.4 dB and a broadband frequency response range of 20 Hz–20 kHz, the CaF2 resonator acoustic sensing system can not only acquire and reconstruct speech signals over a long distance but also accurately identify and separate multiple voices in noisy environments. This system shows high performance in weak sound detection, sound source localization, sleep monitoring, and many other voice interaction applications.
Detail
Nanomechanical hydrodynamic force sensing using suspended microfluidic channels
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-05-08 , DOI: 10.1038/s41378-023-00531-1
Microfluidics has demonstrated high versatility in the analysis of in-flow particles and can even achieve mechanical properties measurements of biological cells by applying hydrodynamic forces. However, there is currently no available technique that enables the direct measurement and tracking of these hydrodynamic forces acting on a flowing particle. In this work, we introduce a novel method for the direct measurement of the hydrodynamic force actuating on an in-flow particle based on the analysis of the induced resonance changes of suspended microchannel resonators (SMRs). This hydrodynamic force sensitivity depends on the device used; therefore, we considered the geometry and materials to advance this dependency on the SMR resonance frequency.
Detail
Cu-doped SnO2/rGO nanocomposites for ultrasensitive H2S detection at low temperature
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-05-30 , DOI: 10.1038/s41378-023-00517-z
Hydrogen sulfide (H2S) detection remains a significant concern and the sensitivity, selectivity, and detection limit must be balanced at low temperatures. Herein, we utilized a facile solvothermal method to prepare Cu-doped SnO2/rGO nanocomposites that have emerged as promising candidate materials for H2S sensors. Characterization of the Cu-SnO2/rGO was carried out to determine its surface morphology, chemical composition, and crystal defects. The optimal sensor response for 10 ppm H2S was ~1415.7 at 120 °C, which was over 320 times higher than that seen for pristine SnO2 CQDs (Ra/Rg = 4.4) at 280 °C. Moreover, the sensor material exhibited excellent selectivity, a superior linear working range (R2 = 0.991, 1–150 ppm), a fast response time (31 s to 2 ppm), and ppb-level H2S detection (Ra/Rg = 1.26 to 50 ppb) at 120 °C. In addition, the sensor maintained a high performance even at extremely high humidity (90%) and showed outstanding long-term stability. These superb H2S sensing properties were attributed to catalytic sensitization by the Cu dopant and a synergistic effect of the Cu-SnO2 and rGO, which offered abundant active sites for O2 and H2S absorption and accelerated the transfer of electrons/holes.
Detail
Nonlinear restructuring of patterned thin films by residual stress engineering into out-of-plane wavy-shaped electrostatic microactuators for high-performance radio-frequency switches
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-06-07 , DOI: 10.1038/s41378-023-00549-5
Electrostatic microelectromechanical (MEMS) switches are the basic building blocks for various radio-frequency (RF) transceivers. However, conventional cantilever-based designs of MEMS switches require a large actuation voltage, exhibit limited RF performance, and suffer from many performance tradeoffs due to their flat geometries restricted in two dimensions (2D). Here, by leveraging the residual stress in thin films, we report a novel development of three-dimensional (3D) wavy microstructures, which offer the potential to serve as high-performance RF switches. Relying on standard IC-compatible metallic materials, we devise a simple fabrication process to repeatedly manufacture out-of-plane wavy beams with controllable bending profiles and yields reaching 100%. We then demonstrate the utility of such metallic wavy beams as RF switches achieving both extremely low actuation voltage and improved RF performance owing to their unique geometry, which is tunable in three dimensions and exceeds the capabilities of current state-of-the-art flat-cantilever switches with 2D-restricted topology. As such, the wavy cantilever switch presented in this work actuates at voltages as low as 24 V while simultaneously exhibiting RF isolation and insertion loss of 20 dB and 0.75 dB, respectively, for frequencies up to 40 GHz. Wavy switch designs with 3D geometries break through the design limits set by traditional flat cantilevers and provide an additional degree of freedom or control knob in the switch design process, which could enable further optimization of switching networks used in current 5G and upcoming 6G communication scenarios.
Detail
Hydrogel electrodes with conductive and substrate-adhesive layers for noninvasive long-term EEG acquisition
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-06-12 , DOI: 10.1038/s41378-023-00524-0
Noninvasive brain–computer interfaces (BCIs) show great potential in applications including sleep monitoring, fatigue alerts, neurofeedback training, etc. While noninvasive BCIs do not impose any procedural risk to users (as opposed to invasive BCIs), the acquisition of high-quality electroencephalograms (EEGs) in the long term has been challenging due to the limitations of current electrodes. Herein, we developed a semidry double-layer hydrogel electrode that not only records EEG signals at a resolution comparable to that of wet electrodes but is also able to withstand up to 12 h of continuous EEG acquisition. The electrode comprises dual hydrogel layers: a conductive layer that features high conductivity, low skin-contact impedance, and high robustness; and an adhesive layer that can bond to glass or plastic substrates to reduce motion artifacts in wearing conditions. Water retention in the hydrogel is stable, and the measured skin-contact impedance of the hydrogel electrode is comparable to that of wet electrodes (conductive paste) and drastically lower than that of dry electrodes (metal pin). Cytotoxicity and skin irritation tests show that the hydrogel electrode has excellent biocompatibility. Finally, the developed hydrogel electrode was evaluated in both N170 and P300 event-related potential (ERP) tests on human volunteers. The hydrogel electrode captured the expected ERP waveforms in both the N170 and P300 tests, showing similarities in the waveforms generated by wet electrodes. In contrast, dry electrodes fail to detect the triggered potential due to low signal quality. In addition, our hydrogel electrode can acquire EEG for up to 12 h and is ready for recycled use (7-day tests). Altogether, the results suggest that our semidry double-layer hydrogel electrodes are able to detect ERPs in the long term in an easy-to-use fashion, potentially opening up numerous applications in real-life scenarios for noninvasive BCI.
Detail
On-demand light-driven release of droplets stabilized via a photoresponsive fluorosurfactant
Progress in Reaction Kinetics and Mechanism ( IF 0.642 ) Pub Date: 2023-07-12 , DOI: 10.1038/s41378-023-00567-3
Water-in-oil droplets have emerged as promising microreactors for high-throughput biochemical analysis due to their features of reduced sample consumption and automated operation. For a typical screening application, droplets are often trapped for continuous monitoring of the reaction over an extended period, followed by the selective retrieval of targeted droplets based on the after-effect of biochemical reactions. While techniques for droplet trapping are well developed, retrieval of targeted droplets mainly demands complicated device fabrication or sophisticated control. Herein, facile and rapid selective droplet release is achieved by utilizing a new class of photoresponsive fluorosurfactant based on plasmonic nanoparticles. The intense photothermal response provided by this novel photoresponsive fluorosurfactant is capable of vaporizing the fluorocarbon oil at the droplet interface under laser illumination, resulting in a bubble releasing a trapped droplet on demand. A fully automated fluorescence-activated droplet release platform has also been developed to demonstrate its potential for droplet-based large-scale screening applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.40 22 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.sciencereviews2000.co.uk/member_area/register.php